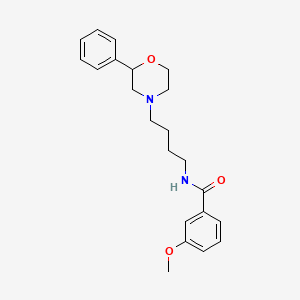
3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a significant class of amide compounds . They are widely used in various industries such as pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The compound “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” likely shares these characteristics due to its benzamide backbone.
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific functional groups present in the molecule. For example, benzamides can undergo nucleophilic acyl substitution reactions with organolithium and organomagnesium reagents .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Physicochemical Properties
Molecular Structural Analysis : A study by Demir et al. (2015) focused on a similar compound, analyzing its molecular structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The research highlighted the importance of understanding the molecular geometry and electronic properties for potential applications in medicinal chemistry (Demir et al., 2015).
Corrosion Inhibition : Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, emphasizing their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This study demonstrated the potential industrial applications of benzamide derivatives in protecting metals from corrosion (Mishra et al., 2018).
Biological Activities and Therapeutic Potential
Antihyperglycemic Agents : Nomura et al. (1999) identified a series of benzamide derivatives as antidiabetic agents through a structure-activity relationship study. One compound, in particular, was highlighted as a potential drug for treating diabetes mellitus, showcasing the therapeutic applications of benzamide derivatives in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial Activities : Priya et al. (2006) synthesized new benzamide derivatives and evaluated their antimicrobial efficacy. Certain compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Priya et al., 2006).
Neuroleptic Activity : Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotyped behavior in rats. This research provided insight into the neuropharmacological applications of benzamide derivatives, particularly in treating psychosis (Iwanami et al., 1981).
Anti-inflammatory and Analgesic Properties : Okunrobo et al. (2006) studied the anti-inflammatory and analgesic properties of benzamide derivatives, demonstrating the pharmaceutical applications of these compounds in managing pain and inflammation (Okunrobo et al., 2006).
Zukünftige Richtungen
The future directions for research on a compound like “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-7-10-19(16-20)22(25)23-12-5-6-13-24-14-15-27-21(17-24)18-8-3-2-4-9-18/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVSHUBHANYYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)

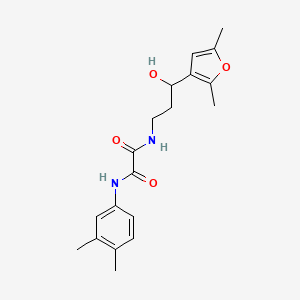
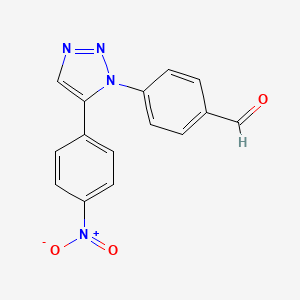

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2394073.png)
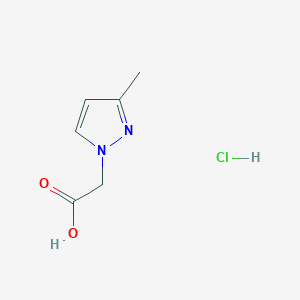
![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)
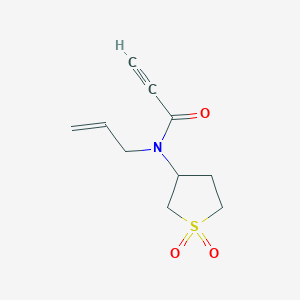
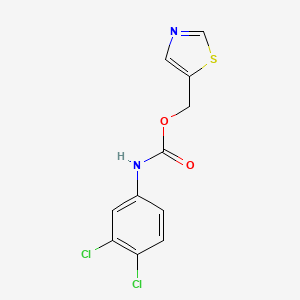
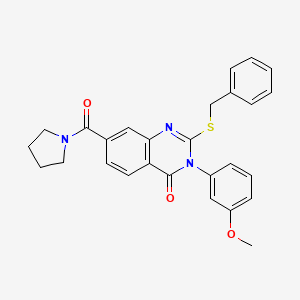
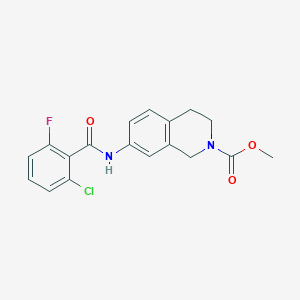
![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)